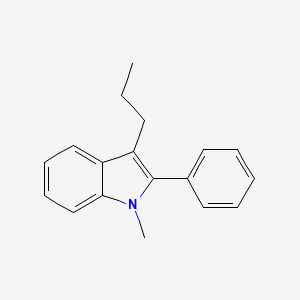

1-Methyl-2-phenyl-3-propylindole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Methyl-2-phenyl-3-propylindole is a useful research compound. Its molecular formula is C18H19N and its molecular weight is 249.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Biochemical Applications

Lipid Peroxidation Studies

One of the primary applications of 1-Methyl-2-phenyl-3-propylindole is in the estimation of lipid peroxidation. It has been utilized as a chromogenic agent in colorimetric assays to determine malondialdehyde (MDA) production, a marker for oxidative stress. Specifically, it reacts with MDA and 4-hydroxyalkenals under acidic conditions to form a stable chromophore that exhibits maximal absorbance at 586 nm. This reaction facilitates the quantification of lipid peroxidation in biological samples such as transgenic Drosophila melanogaster larvae .

Oxidative Stress Research

The compound's ability to form stable products upon reaction with lipid peroxidation byproducts makes it useful in studies investigating oxidative stress mechanisms in various organisms. For instance, it has been employed to assess oxidative damage in cellular models, contributing insights into the role of oxidative stress in diseases like diabetes and neurodegeneration .

Chemical Synthesis Applications

Synthesis of Novel Compounds

this compound serves as a versatile reactant in organic synthesis. It can be utilized in various transformations, including:

- Carboxylation

- Allylation

- Formylation

- Nitrosylation

These reactions facilitate the production of more complex indole derivatives that may possess enhanced biological activities or novel properties .

Case Studies and Research Findings

化学反応の分析

Electrophilic Substitution Reactions

The indole core undergoes electrophilic substitution at the C3 position. For example, 1-methyl-2-phenylindole reacts with nitrous acid (NaNO₂/CH₃COOH) to form nitroso derivatives, while interactions with malondialdehyde (MDA) generate chromophores (λₘₐₓ = 586 nm) . The propyl substituent at C3 may sterically influence reactivity but does not preclude substitution at other positions.

| Reaction | Electrophile | Product | Application |

|---|---|---|---|

| Nitrosylation | NaNO₂/CH₃COOH | 3-Nitroso derivatives | Analytical chromophores |

| MDA Condensation | Malondialdehyde | Stable chromophore (586 nm) | Lipid peroxidation assays |

Palladium-Catalyzed Coupling

Palladium-mediated heteroannulation enables functionalization. For instance, 2-phenylindoles are synthesized via Pd(PPh₃)₂Cl₂-catalyzed coupling of 2-haloanilines with alkynes (e.g., phenylacetylene) in DMF . Adapting this method, propyl groups could be introduced using propargyl reagents followed by hydrogenation.

| Reaction | Catalyst | Substrate | Yield |

|---|---|---|---|

| Heteroannulation | Pd(PPh₃)₂Cl₂/CuI | 2-Iodoaniline + 1-heptyne | 68% |

Cycloaddition and Cyclohexene Ring Formation

1-Methyl-2-phenylindoles react with cyclohexanone derivatives in acidic media (e.g., HOAc/Ac₂O/H₃PO₄) to form cyclohexene-fused products. For example, 4-(1-methyl-2-phenylindol-3-yl)-3-cyclohexene-1-carboxylic acid is synthesized via acid-catalyzed cyclization . The propyl group may stabilize intermediates or alter regioselectivity.

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Cyclohexene Ring Formation | HOAc/Ac₂O/H₃PO₄, 60–65°C | Cyclohexene-fused indoles | 44–52% |

Oxidation and Functionalization

The propyl side chain can undergo oxidation to form carbonyl derivatives. For example, 3-allyl-1-methyl-2-phenylindole (PubChem CID: 11601237) is a related compound where allyl groups are susceptible to epoxidation or hydroxylation. Hydrogenation of allyl to propyl groups is feasible using Pd/C or Ni catalysts.

| Reaction | Reagents | Product |

|---|---|---|

| Hydrogenation | H₂, Pd/C | 3-Propyl from 3-allyl derivatives |

| Oxidation | KMnO₄, acidic conditions | Propanoic acid derivatives |

Biological Activity and Functional Derivatives

While not directly studied for 1-methyl-2-phenyl-3-propylindole, analogs like 3-phenyl-1H-indoles exhibit antimycobacterial activity (MIC = 28.0 μM) . Substituents at C3 (e.g., methoxy, trifluoromethyl) significantly modulate bioactivity . The propyl group may enhance lipophilicity, impacting membrane permeability.

| Derivative | Substituent | Biological Activity |

|---|---|---|

| 4-Methoxy-3-phenylindole | Methoxy at C4 | MIC = 28.0 μM (Mtb) |

| 3-Trifluoromethylindole | CF₃ at C3 | MIC = 47.8 μM (Mtb) |

Key Insights:

-

Synthetic Flexibility : Alkylation and palladium catalysis are central to modifying the indole scaffold.

-

Steric Effects : The C3 propyl group may hinder electrophilic substitution but favor side-chain reactions.

-

Biological Potential : Structural analogs demonstrate bioactivity, suggesting avenues for pharmacological studies.

特性

CAS番号 |

796964-13-1 |

|---|---|

分子式 |

C18H19N |

分子量 |

249.3 g/mol |

IUPAC名 |

1-methyl-2-phenyl-3-propylindole |

InChI |

InChI=1S/C18H19N/c1-3-9-16-15-12-7-8-13-17(15)19(2)18(16)14-10-5-4-6-11-14/h4-8,10-13H,3,9H2,1-2H3 |

InChIキー |

PPQAGRXNKROYIP-UHFFFAOYSA-N |

SMILES |

CCCC1=C(N(C2=CC=CC=C21)C)C3=CC=CC=C3 |

正規SMILES |

CCCC1=C(N(C2=CC=CC=C21)C)C3=CC=CC=C3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。